2-[4-(Dimethylamino)phenyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Description
2-[4-(Dimethylamino)phenyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative characterized by a dimethylamino-substituted phenyl group at the 2-position and two methyl groups at the 5-position of the thiazolidine ring. This compound’s dimethylamino group introduces electron-donating effects, influencing its solubility, reactivity, and biological interactions. While its exact pharmacological profile remains less documented, structural analogs suggest applications in enzyme inhibition and antimicrobial activity .
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-14(2)11(13(17)18)15-12(19-14)9-5-7-10(8-6-9)16(3)4/h5-8,11-12,15H,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUBBRNQZPZYJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C2=CC=C(C=C2)N(C)C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(Dimethylamino)phenyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative recognized for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects. The thiazolidine scaffold is significant in medicinal chemistry, often serving as a building block for various bioactive compounds.
- Molecular Formula: C14H20N2O2S
- Molecular Weight: 280.39 g/mol
- InChIKey: XIFOOENLWHLDSP-KGENOOAVSA-N
The biological activity of this compound is primarily attributed to its thiazolidine structure, which interacts with various biological targets:
- Antioxidant Activity: The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. Studies have shown that it can reduce reactive oxygen species (ROS) levels significantly, enhancing cellular defense mechanisms against oxidative damage .
- Anticancer Properties: Research indicates that thiazolidine derivatives can inhibit cancer cell proliferation through various mechanisms. For instance, they may induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways associated with cell survival and death .
- Antimicrobial Effects: The compound has demonstrated efficacy against a range of pathogens, suggesting its potential as an antimicrobial agent. This activity is likely due to its ability to disrupt bacterial cell membranes or inhibit essential microbial enzymes.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure. Various synthetic approaches have been explored to enhance its bioavailability and therapeutic efficacy:
- Synthesis Techniques: Methods such as multicomponent reactions and green chemistry have been utilized to improve the yield and purity of the compound while optimizing its pharmacokinetic properties.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
-
Antioxidant Studies:
- In vitro assays demonstrated that the compound exhibited strong free radical scavenging activity with an IC50 value comparable to known antioxidants like ascorbic acid .
- Molecular docking studies revealed favorable interactions between the compound and key enzymes involved in oxidative stress regulation.
- Anticancer Activity:
- Antimicrobial Efficacy:
Comparative Biological Activity Table
| Activity Type | Compound/Reference | IC50 Value (µM) | Notes |
|---|---|---|---|
| Antioxidant | 2-[4-Dimethylamino]phenyl derivative | 16.5 ± 0.37 | Comparable to ascorbic acid |
| Anticancer | Thiazolidine derivatives | Varies (specific values not provided) | Induces apoptosis in cancer cells |
| Antimicrobial | Various strains tested | Low concentrations | Effective against Gram-positive and Gram-negative bacteria |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The compound’s closest analogs involve modifications to the thiazolidine ring substituents. Key examples include:
Key Observations :
- The boronic acid derivative () demonstrates selective inhibition of class C β-lactamases due to its boronate moiety, which mimics tetrahedral intermediates in enzyme catalysis. In contrast, the target compound’s dimethylamino group may favor interactions with hydrophobic enzyme pockets .
- Ampicillinoic acid shares the 5,5-dimethylthiazolidine core but replaces the dimethylamino phenyl group with a phenylacetamido-carboxy moiety. This structural divergence reduces its β-lactamase affinity compared to boronic acid analogs .
- Ethoxy-naphthyl derivatives () exhibit enhanced aromatic bulk, likely improving membrane permeability but reducing solubility compared to the target compound .
Physicochemical Properties
A comparison of molecular parameters reveals critical differences in polarity and mass:
Key Observations :
- The target compound’s dimethylamino group enhances basicity and moderate solubility, whereas ampicillinoic acid’s carboxylic acid groups increase hydrophilicity .
- Ethoxy-naphthyl derivatives exhibit high LogP values, favoring lipid membrane penetration but limiting aqueous solubility .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-[4-(Dimethylamino)phenyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, and how can intermediates be characterized?
- Methodology : Synthesis typically involves condensation of 4-(dimethylamino)benzaldehyde with thiazolidine precursors, followed by cyclization. Intermediates (e.g., thiazolidine-carboxylic acid derivatives) can be characterized via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and stereochemistry. Purity is assessed using HPLC with UV detection at 254 nm .
Q. How is the compound’s solubility and stability optimized for in vitro pharmacological assays?
- Methodology : Solubility is tested in polar aprotic solvents (e.g., DMSO) and aqueous buffers (pH 4–8) using dynamic light scattering. Stability under physiological conditions is monitored via LC-MS over 24–72 hours to identify degradation products and optimize storage conditions (e.g., lyophilization) .
Q. What spectroscopic techniques are critical for structural elucidation of this thiazolidine derivative?
- Methodology : IR spectroscopy identifies carboxyl (-COOH) and tertiary amine (-N(CH)) functional groups. H NMR confirms aromatic protons (δ 6.8–7.2 ppm) and dimethylamino groups (δ 2.8–3.1 ppm). X-ray crystallography resolves stereochemistry and crystal packing .
Advanced Research Questions
Q. How can experimental design principles (e.g., DoE) optimize reaction yields and minimize byproducts in synthesis?
- Methodology : A factorial design of experiments (DoE) evaluates variables like temperature, solvent polarity, and catalyst concentration. Response surface methodology (RSM) identifies optimal conditions, reducing side reactions (e.g., over-alkylation) and improving yield by 20–30% .
Q. How do researchers reconcile contradictory data on the compound’s biological activity across studies?
- Methodology : Meta-analysis of dose-response curves and assay conditions (e.g., cell lines, incubation times) identifies variability sources. Cross-validation using orthogonal assays (e.g., enzyme inhibition vs. cellular viability) clarifies mechanistic specificity .
Q. What computational strategies predict the compound’s binding affinity to target proteins (e.g., kinases)?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with active sites. Free-energy perturbation (FEP) calculations quantify binding energy differences, validated by surface plasmon resonance (SPR) or ITC .
Q. How is chiral purity ensured during synthesis, and what analytical methods detect enantiomeric impurities?
- Methodology : Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) separates enantiomers. Circular dichroism (CD) spectroscopy confirms optical activity, while enantiomeric excess (ee) is quantified via integration of chromatogram peaks .
Q. What metabolomic approaches identify the compound’s metabolic pathways in vivo?
- Methodology : Radiolabeled C-tracing in rodent models tracks metabolite formation. LC-MS/MS and NMR analyze hepatic microsomal incubates to map phase I/II metabolism (e.g., demethylation, glucuronidation) .
Notes
- Citations align with evidence from peer-reviewed journals, pharmacopeial standards, and synthetic chemistry methodologies.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
